molecular formula C11H12O B13583549 (1S)-1-Methyl-2beta-phenylcyclopropane-1alpha-carbaldehyde

(1S)-1-Methyl-2beta-phenylcyclopropane-1alpha-carbaldehyde

Cat. No.: B13583549
M. Wt: 160.21 g/mol
InChI Key: PHEQDTOMKNXMHJ-GHMZBOCLSA-N
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Description

rac-(1R,2S)-1-methyl-2-phenylcyclopropane-1-carbaldehyde is a chiral compound with a cyclopropane ring substituted with a methyl group and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,2S)-1-methyl-2-phenylcyclopropane-1-carbaldehyde typically involves the cyclopropanation of an appropriate precursor. One common method is the reaction of styrene with diazomethane in the presence of a catalyst to form the cyclopropane ring. The resulting cyclopropane derivative can then be oxidized to introduce the aldehyde functional group.

Industrial Production Methods

Industrial production of rac-(1R,2S)-1-methyl-2-phenylcyclopropane-1-carbaldehyde may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.

Chemical Reactions Analysis

Types of Reactions

rac-(1R,2S)-1-methyl-2-phenylcyclopropane-1-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents such as bromine (Br2) and nitric acid (HNO3).

Major Products Formed

    Oxidation: 1-methyl-2-phenylcyclopropane-1-carboxylic acid.

    Reduction: 1-methyl-2-phenylcyclopropane-1-methanol.

    Substitution: Various substituted phenyl derivatives depending on the electrophile used.

Scientific Research Applications

rac-(1R,2S)-1-methyl-2-phenylcyclopropane-1-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of rac-(1R,2S)-1-methyl-2-phenylcyclopropane-1-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The cyclopropane ring’s strained structure can also influence its reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

  • (1R,2S)-1-methyl-2-phenylcyclopropane-1-carboxylic acid
  • (1R,2S)-1-methyl-2-phenylcyclopropane-1-methanol
  • (1R,2S)-1-methyl-2-phenylcyclopropane-1-sulfonyl chloride

Uniqueness

rac-(1R,2S)-1-methyl-2-phenylcyclopropane-1-carbaldehyde is unique due to its specific stereochemistry and the presence of both a cyclopropane ring and an aldehyde functional group. This combination of features makes it a valuable compound for studying stereochemical effects and for use in various synthetic applications.

Properties

Molecular Formula

C11H12O

Molecular Weight

160.21 g/mol

IUPAC Name

(1S,2R)-1-methyl-2-phenylcyclopropane-1-carbaldehyde

InChI

InChI=1S/C11H12O/c1-11(8-12)7-10(11)9-5-3-2-4-6-9/h2-6,8,10H,7H2,1H3/t10-,11-/m1/s1

InChI Key

PHEQDTOMKNXMHJ-GHMZBOCLSA-N

Isomeric SMILES

C[C@@]1(C[C@@H]1C2=CC=CC=C2)C=O

Canonical SMILES

CC1(CC1C2=CC=CC=C2)C=O

Origin of Product

United States

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